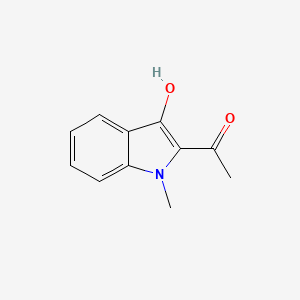
1-(3-hydroxy-1-methyl-1H-indol-2-yl)ethanone
Cat. No. B8800008
M. Wt: 189.21 g/mol
InChI Key: SCANRIWJROTDDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04087443
Procedure details


A mixture of 17.0g (0.0637 mole) 1-(3-hydroxy-1-methyl-1H-indol-2-yl)-2-(methylsulfonyl) ethanone, 21.0g (0.32 mole) zinc dust, 40ml glacial acetic acid and 80ml ab. ethanol was stirred vigorously and heated at 45°-50° for 1 hour. After stirring an additional hour at room temperature, the mixture was filtered through diatomaceous earth and the filter cake washed several times with fresh ethanol. The combined filtrates were condensed to 150ml and 50ml of hot water was added. Cooling yielded a green solid which was filtered, washed with cold water and recrystallized from 70% aqueous methanol to yield green needles of mpt. 119°-121°.
Name
1-(3-hydroxy-1-methyl-1H-indol-2-yl)-2-(methylsulfonyl) ethanone
Quantity
17 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]([CH3:11])[C:3]=1[C:12](=[O:18])[CH2:13]S(C)(=O)=O.C(O)(=O)C>[Zn].C(O)C>[CH3:13][C:12]([C:3]1[N:4]([CH3:11])[C:5]2[C:10]([C:2]=1[OH:1])=[CH:9][CH:8]=[CH:7][CH:6]=2)=[O:18]
|
Inputs


Step One
|
Name
|
1-(3-hydroxy-1-methyl-1H-indol-2-yl)-2-(methylsulfonyl) ethanone
|
|
Quantity
|
17 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(N(C2=CC=CC=C12)C)C(CS(=O)(=O)C)=O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
21 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring an additional hour at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated at 45°-50° for 1 hour
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered through diatomaceous earth
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter cake washed several times with fresh ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
condensed to 150ml and 50ml of hot water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielded a green solid which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from 70% aqueous methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield green needles of mpt
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
119°-121°
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC(=O)C=1N(C2=CC=CC=C2C1O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
